REACTION_CXSMILES
|
[Cl:1][CH2:2][CH:3]1[CH2:5][O:4]1.[C:6]1([CH:12]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[NH2:13])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>CO>[CH:12]([NH:13][CH2:5][CH:3]([OH:4])[CH2:2][Cl:1])([C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1
|
Name
|
|
Quantity
|
92 g
|
Type
|
reactant
|
Smiles
|
ClCC1OC1
|
Name
|
|
Quantity
|
183 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(N)C1=CC=CC=C1
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at r.t. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was then concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)NCC(CCl)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 201 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 72.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |